Phenatine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

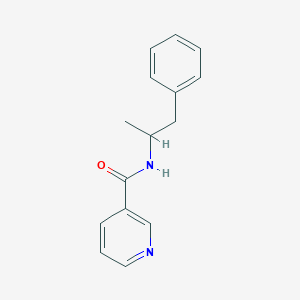

Phenatine, also known as this compound, is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53639. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Mechanism of Action

Phentermine acts primarily as an appetite suppressant through its influence on neurotransmitter release. It promotes the release of norepinephrine in the brain, which subsequently reduces hunger signals. The pharmacodynamics of phentermine indicate that it is more selective for norepinephrine than for dopamine or serotonin, making it a unique agent among weight loss medications .

Table 1: Mechanism of Action of Phentermine

| Mechanism | Description |

|---|---|

| Norepinephrine Release | Enhances norepinephrine levels, leading to appetite suppression. |

| Dopamine Interaction | Less potent in dopamine release compared to norepinephrine. |

| Serotonin Interaction | Minimal effect on serotonin levels at therapeutic doses. |

Clinical Applications in Obesity Management

Phentermine is predominantly used in conjunction with diet and exercise to facilitate weight loss in obese patients. Clinical trials have demonstrated significant weight reduction associated with phentermine treatment.

Clinical Trial Findings

A review of multiple clinical trials reveals that phentermine can lead to an average weight loss of approximately 3.6 kg compared to placebo over a period of 12 weeks . Notably, a study involving 108 obese women showed that those receiving continuous phentermine therapy lost an average of 12.2 kg over 36 weeks .

Table 2: Summary of Clinical Trials on Phentermine

| Study Name | Duration | Participants | Weight Loss (kg) | Notes |

|---|---|---|---|---|

| Munro et al. | 36 weeks | 108 women | 12.2 (continuous) | Significant weight reduction compared to placebo. |

| Weintraub et al. | 24 weeks | 81 subjects | 10 (phentermine) | Compared effects with fenfluramine and placebo. |

| Langlois et al. | 22 weeks | 59 patients | 16.1 | Demonstrated superior weight loss vs placebo. |

Emerging Research and Future Directions

Recent studies have explored the potential for combining phentermine with other agents such as topiramate to enhance weight loss outcomes further. The combination therapy has shown promise in clinical settings, suggesting a synergistic effect that may improve efficacy while maintaining safety profiles .

Analyse Des Réactions Chimiques

Step 1: Formation of N-(1,1-dimethyl-phenethyl)acetamide

-

Reactants : Dimethylbenzyl carbinol, acetic acid, sulfuric acid (catalyst), and acetonitrile/propionitrile/n-butyronitrile as solvents.

-

Conditions :

-

Ice-water bath (0–4°C).

-

Stirring for 2–15 hours.

-

pH adjustment to 6–8 using KOH/NaOH/Ba(OH)₂.

-

Step 2: Hydrolysis to Phentermine Free Base

-

Reactants : N-(1,1-dimethyl-phenethyl)acetamide, inorganic strong base (KOH/NaOH), and solvents (ethylene glycol, DMSO).

-

Conditions :

-

Heating to reflux (5–15 hours).

-

Extraction with ethyl acetate and drying with anhydrous sodium sulfate.

-

Vacuum distillation to isolate phentermine free base.

-

Acid-Catalyzed Amidation

The initial step involves sulfuric acid acting as a catalyst to promote the reaction between dimethylbenzyl carbinol and acetic acid, forming an acetamide intermediate. This proceeds via nucleophilic acyl substitution .

Base-Mediated Hydrolysis

The hydrolysis of the acetamide intermediate to phentermine free base employs strong bases (e.g., NaOH) under reflux. This reaction likely follows an SN2 mechanism, with the base deprotonating the amide and facilitating cleavage of the acetyl group .

Metabolic Reactions

Phentermine undergoes limited hepatic metabolism (~6% of the dose) :

-

Primary Pathways :

-

P-Hydroxylation : Formation of p-hydroxy-phentermine.

-

N-Oxidation : Generation of N-hydroxyphentermine.

-

Conjugation : Glucuronidation of metabolites.

-

| Metabolic Reaction | Enzyme Involved | Major Metabolite |

|---|---|---|

| P-Hydroxylation | CYP2D6 | p-Hydroxy-phentermine |

| N-Oxidation | Flavin-containing monooxygenases | N-Hydroxyphentermine |

Degradation and Stability

Phentermine hydrochloride is stable under standard storage conditions but degrades under strongly acidic or basic conditions :

-

Hydrolysis : Rapid decomposition in aqueous solutions with pH < 2 or > 12.

-

Thermal Stability : Stable up to 200°C, with decomposition products including styrene derivatives .

Comparative Reaction Kinetics

High-throughput experimentation (HTE) analyses of analogous amines reveal:

-

Solvent Dependence : Reactions in polar aprotic solvents (e.g., DMSO) show higher yields due to improved stabilization of transition states .

-

Catalyst Impact : Bulky ligands (e.g., BrettPhos) enhance reductive elimination in cross-coupling reactions, though phentermine synthesis avoids such complexity .

Propriétés

Numéro CAS |

139-68-4 |

|---|---|

Formule moléculaire |

C15H16N2O |

Poids moléculaire |

240.3 g/mol |

Nom IUPAC |

N-(1-phenylpropan-2-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C15H16N2O/c1-12(10-13-6-3-2-4-7-13)17-15(18)14-8-5-9-16-11-14/h2-9,11-12H,10H2,1H3,(H,17,18) |

Clé InChI |

KJRJJAZBUWXZFN-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |

SMILES canonique |

CC(CC1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |

Key on ui other cas no. |

139-68-4 |

Synonymes |

Fenatin Fencarol Phencarol quifenadine quifenadine hydrobromide, (+-)-isomer quifenadine hydrochloride quinuclidinyl-3-diphenylcarbinol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.